Species-Selective PfDHODH Inhibition: 469-Fold Window Over Human DHODH
When elaborated into its corresponding amide derivative (US8703811, Compound 57), the target scaffold demonstrates a 469-fold selectivity window for Plasmodium falciparum DHODH over the human ortholog. The PfDHODH IC50 is 64 nM, while human DHODH inhibition requires >30,000 nM [1]. This selectivity profile is a direct consequence of the pyrano[4,3-b]pyrrole core geometry and the N-methyl substitution, which together enable discrimination between the species-specific inhibitor binding pockets [2].
| Evidence Dimension | DHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | PfDHODH IC50: 64 nM; Human DHODH IC50: >30,000 nM (Compound 57 derived from target scaffold) |
| Comparator Or Baseline | Human DHODH |
| Quantified Difference | >469-fold selectivity for PfDHODH over human DHODH |
| Conditions | Type 2 DHODH activity assay; PfDHODH measured via chromogen reduction using DCIP; Human DHODH using C-terminal His6-tagged enzyme expressed in E. coli BL21(DE3) with L-DHO substrate |
Why This Matters
This species selectivity directly reduces the risk of human target-mediated toxicity, a critical differentiation factor when selecting a building block for antimalarial drug discovery programs.
- [1] BindingDB. BDBM50379157. Affinity data for PfDHODH (IC50: 64 nM) and Human DHODH (IC50: >30,000 nM). Curated from US Patent 8,703,811. View Source
- [2] Bastos, C., Booker, M. L., Celatka, C. A., et al. Small molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. US Patent 8,703,811 B2, 2014. View Source
